N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide
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Overview
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide is a fascinating compound known for its unique molecular structure and significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide typically involves multi-step processes. Starting from the core benzo[c][1,2,5]thiadiazole structure, the methyl group is introduced through alkylation. The dioxido groups are added via oxidation reactions. Subsequent steps include the formation of the ethyl linker and the cyclopropanecarboxamide moiety, utilizing specific reaction conditions like controlled temperatures, pH, and catalysts.
Industrial Production Methods: On an industrial scale, the production involves optimized reaction conditions to ensure high yield and purity. This includes large-scale reactors, precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This can occur at the benzo[c][1,2,5]thiadiazole moiety or the cyclopropanecarboxamide group.
Reduction: Selective reduction conditions can modify specific groups within the molecule without affecting the overall structure.
Common Reagents and Conditions: Typical reagents used include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The reactions yield diverse products, depending on the reagents and conditions used. For example, oxidation might produce sulfoxides or sulfones, while substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Biology: In biological research, this compound is investigated for its interactions with various biological targets, helping in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, its derivatives are explored for potential therapeutic applications, including as anticancer agents or antimicrobial compounds, thanks to their ability to interact with specific cellular pathways.
Industry: Industrial applications might include its use as a precursor for advanced materials, such as polymers or dyes, where its unique properties enhance the performance of the final products.
Mechanism of Action
The mechanism by which N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide exerts its effects involves interactions at the molecular level. It can bind to specific molecular targets, such as enzymes or receptors, modulating their activity. This binding can trigger a cascade of biochemical events, influencing various cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds: Other similar compounds include:
N-(2-(benzo[c][1,2,5]thiadiazol-1-yl)ethyl)cyclopropanecarboxamide
N-(2-(3,3-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide
Uniqueness: What sets N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide apart is its unique combination of functional groups, which confer distinctive chemical reactivity and potential applications. Its structure allows for a wide range of modifications, enhancing its versatility in scientific research and industrial applications.
There you have it—a detailed exploration of this compound from synthesis to scientific significance. Hope that was helpful!
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-15-11-4-2-3-5-12(11)16(20(15,18)19)9-8-14-13(17)10-6-7-10/h2-5,10H,6-9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLAHJWDMGYNHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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